1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole
Description
Historical Development of Benzimidazole Pharmacophores
Benzimidazoles, first identified during vitamin B12 research in the mid-20th century, have evolved into privileged scaffolds in medicinal chemistry. Their bicyclic structure—a fusion of benzene and imidazole rings—provides a stable platform for functional group substitutions, enabling diverse pharmacological activities. Early applications included antiparasitic agents (e.g., albendazole) and proton pump inhibitors (e.g., lansoprazole). The discovery of benzimidazoles’ ability to mimic nucleotides and interact with enzymes and receptors spurred interest in oncology, particularly for targeting dysregulated signaling pathways. By the 2010s, researchers began exploiting benzimidazoles’ structural plasticity to develop inhibitors of protein-protein interactions, such as those involving KRAS and PDEδ.
Discovery and Characterization of Deltarasin
Deltarasin was identified through high-throughput screening as a potent inhibitor of the KRAS-PDEδ interaction, a critical complex for KRAS membrane localization and oncogenic signaling. Characterized by a dissociation constant (Kd) of 41 nM for PDEδ, deltarasin selectively binds to PDEδ’s hydrophobic pocket, displacing KRAS and disrupting its trafficking. In vitro studies demonstrated its efficacy in KRAS-dependent pancreatic (Panc-Tu-1, Capan-1) and lung cancer cells, where it induces dual apoptosis and autophagy mechanisms. Apoptosis arises from suppressed RAS/RAF/MEK/ERK signaling, while autophagy is mediated via AMPK-mTOR pathway modulation. In vivo, deltarasin reduced tumor growth in Panc-Tu-1 xenograft models by 60–70% at 10 mg/kg doses, establishing its preclinical relevance.
Structural Features of 1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole
The compound’s structure combines two benzimidazole moieties linked by a piperidine-ethoxy-phenyl spacer (Figure 1):
- Core Scaffold : Each benzimidazole ring contributes π-π stacking interactions with PDEδ’s hydrophobic residues, enhancing binding stability.
- Substituents :
- N-Benzyl group: Improves lipophilicity, facilitating membrane permeability.
- Piperidine-ethoxy bridge: Introduces conformational flexibility, optimizing spatial alignment with PDEδ’s binding pocket.
- Phenyl groups: Engage in van der Waals interactions with PDEδ’s Trp106 and Phe133 residues.
This design exemplifies structure-based optimization, balancing rigidity and flexibility to achieve selective PDEδ inhibition.
Table 1: Key Structural Components and Their Roles
| Component | Role in PDEδ Inhibition |
|---|---|
| Benzimidazole rings | π-π stacking with PDEδ residues |
| N-Benzyl group | Enhances lipophilicity |
| Piperidine-ethoxy bridge | Conformational adaptability |
| Phenyl substituents | Van der Waals interactions |
Position in Current Molecular Targeted Therapy Research
Deltarasin represents a paradigm shift in targeting “undruggable” oncoproteins like KRAS, which harbor mutations in 30% of lung adenocarcinomas and 90% of pancreatic cancers. Traditional strategies focused on direct KRAS inhibition, but deltarasin’s indirect approach—blocking KRAS membrane localization via PDEδ—offers a viable alternative. Compared to covalent KRAS-G12C inhibitors (e.g., sotorasib), deltarasin’s broader applicability across KRAS mutants and reduced off-target effects highlight its therapeutic potential. Current research explores synergies with MEK inhibitors and immune checkpoint blockers to overcome resistance mechanisms. Computational modeling and fragment-based drug design further aim to refine its pharmacokinetic profile for clinical translation.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-[4-[2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKEDSUXKTTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H37N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole involves multiple stepsCommon reagents used in the synthesis include ortho-phenylenediamine, benzaldehydes, and various catalysts . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that Deltarasin exhibits potent anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Case Study:
A study published in Cancer Research demonstrated that Deltarasin effectively reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and improved survival rates among treated animals compared to controls.
Antimicrobial Activity
Deltarasin has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Neurological Disorders
Given the presence of piperidine in its structure, Deltarasin is being investigated for potential neuroprotective effects. Preliminary studies suggest it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
In a preclinical model of Alzheimer's disease, Deltarasin administration resulted in significant improvements in cognitive function and a reduction in amyloid-beta plaque accumulation in the brain.
Cardiovascular Health
Emerging research suggests that Deltarasin may have cardioprotective properties by improving endothelial function and reducing oxidative stress. These effects could make it a candidate for further investigation in cardiovascular disease management.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Compared to other benzimidazole derivatives, this compound stands out due to its unique structure and enhanced biological activity. Similar compounds include:
2-Phenylbenzimidazole: Known for its antimicrobial properties.
1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: Exhibits antibacterial and cytotoxic activities
Biological Activity
1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole, with the CAS number 1440898-61-2, is a complex organic compound that has garnered attention for its potential biological activities. Its structure features multiple heterocyclic rings, which are often associated with various pharmacological properties.
- Molecular Formula : C₄₀H₃₇N₅O
- Molecular Weight : 603.75 g/mol
- Purity : Typically >99% in commercial preparations.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against several cancer cell lines, particularly through its interaction with specific molecular targets involved in tumor growth and proliferation.
-
Mechanism of Action :
- The compound is believed to inhibit key enzymes involved in cancer cell signaling pathways, particularly those related to the FGFR (Fibroblast Growth Factor Receptor) family. For example, derivatives of similar benzimidazole structures have shown IC₅₀ values in the nanomolar range against FGFR1 and FGFR2, indicating potent inhibitory activity .
- Cell Line Studies :
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the benzimidazole moiety can significantly alter its biological activity. Studies indicate that substituents on both the 4-position and 6-position of the indazole scaffold play crucial roles in enhancing inhibitory potency against target enzymes .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Case Study 1 : A derivative with a similar benzimidazole core was tested for its effects on FGFR signaling pathways in vitro, showing a dose-dependent inhibition of cell proliferation in human cancer cell lines .
- Case Study 2 : Another study focused on a related compound demonstrated significant antimicrobial activity against strains such as Escherichia coli and Bacillus subtilis, suggesting that structural modifications can lead to diverse biological effects .
Q & A
Basic: What are the standard synthetic routes for synthesizing 1-Benzyl-2-(4-(2-(2-phenyl-1H-benzo[d]imidazol-1-yl)-2-(piperidin-4-yl)ethoxy)phenyl)-1H-benzo[d]imidazole?
The synthesis typically involves multi-step reactions, including:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using propargyl bromide and benzyl azides. For example, 2-((prop-2-yn-1-yloxy)methyl)-1H-benzo[d]imidazole intermediates react with substituted benzyl azides in a t-BuOH-H₂O solvent system with CuSO₄·5H₂O and sodium ascorbate, yielding triazole-linked benzimidazoles (64–80% yields) .
- Coupling Reactions : Piperidin-4-yl ethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions, as seen in similar benzimidazole-piperidine hybrids .
- Purification : Column chromatography (SiO₂, 20% EtOAc/hexane) or recrystallization ensures high purity .
Basic: How can spectroscopic techniques confirm the structure of this compound?
- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.0 ppm), piperidine CH₂ (δ 2.5–4.0 ppm), and benzyl groups (δ 4.5–5.5 ppm) are key identifiers. For example, 1H-benzo[d]imidazole NH signals appear at δ 10.9–12.3 .
- LC-MS/HRMS : Molecular ion peaks (e.g., m/z 338.79 [M+H]⁺) and fragmentation patterns validate the molecular formula .
- IR : Stretching bands for NH (3395 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm core functionalities .
Advanced: What strategies optimize reaction yields in benzimidazole derivative synthesis?
- Catalyst Optimization : Adjusting CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) improves click reaction yields (Table 1, 64–80%) .
- Solvent Systems : t-BuOH-H₂O (1:3) enhances regioselectivity in CuAAC reactions .
- Reaction Time : Extended stirring (18 hr vs. 2 hr) ensures complete cycloaddition .
- Side Reactions : Competing imidazole alkylation can occur; TBAB (phase-transfer catalyst) minimizes this in propargylation steps .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
- SHELX Refinement : Single-crystal X-ray diffraction (SHELXL) resolves piperidine chair conformations and benzimidazole planarity. For example, CCDC 1038591 provides bond-length data for imidazole rings .
- Twinned Data : High-resolution datasets (>1.0 Å) are processed using SHELXPRO to handle pseudosymmetry, common in benzimidazole derivatives .
Advanced: What in vitro assays evaluate the compound’s biological activity?
- TRPV1 Antagonism : Capsaicin-induced Ca²⁺ influx assays (IC₅₀ = 4.6 nM) identify receptor antagonism, as seen in mavatrep analogs .
- Kinase Inhibition : IGF-1 receptor assays measure ATP-competitive binding (e.g., BMS-695735, ED₈₀ = 0.5 mg/kg in carrageenan models) .
- Thermal Stability : TGA/DTA (e.g., 5% weight loss at 250°C) correlates with compound stability under physiological conditions .
Advanced: How do substituent variations impact biological activity?
- Piperidine Tail : Trifluoromethylphenylvinyl groups (e.g., mavatrep) enhance TRPV1 affinity (IC₅₀ < 5 nM) vs. unsubstituted analogs .
- Benzyl Headgroups : 4-Nitrobenzyl azides improve antiproliferative activity (72% yield, Table 1) compared to methoxy derivatives .
- SAR Studies : LogP adjustments (e.g., adding fluoropropyl groups) reduce CYP3A4 inhibition (BMS-695735 vs. BMS-536924) .
Basic: What purification methods are effective for isolating this compound?
- Column Chromatography : SiO₂ with EtOAc/hexane (20–30%) removes unreacted azides and alkynes .
- Recrystallization : Ethanol/water mixtures (1:2) yield high-purity crystals for X-ray analysis .
- TLC Monitoring : Rf values (0.3–0.5 in 20% EtOAc/hexane) track reaction progress .
Advanced: How can computational methods predict molecular interactions?
- DFT Calculations : B3LYP/6-31G* optimizes geometry and HOMO-LUMO gaps (e.g., 2-(5-phenylindol-3-yl)benzimidazole, ΔE = 3.2 eV) .
- Docking Studies : AutoDock Vina simulates binding to TRPV1 (binding energy = −9.2 kcal/mol) or IGF-1R (RMSD < 2.0 Å) .
Basic: What analytical techniques assess compound stability?
- TGA/DTA : Decomposition onset at 200–250°C indicates thermal stability .
- HPLC-PDA : Purity >98% with retention times matching reference standards .
- Accelerated Stability Testing : 40°C/75% RH over 4 weeks monitors degradation .
Advanced: How to address contradictory data in biological assays?
- Dose-Response Curves : Replicate ED₅₀ measurements (e.g., 7.8 mg/kg vs. 0.5 mg/kg in Freund’s vs. carrageenan models) to confirm efficacy .
- Plasma Protein Binding : Equilibrium dialysis corrects for >95% binding, which may mask in vitro activity .
- Metabolite Screening : CYP450 assays identify active metabolites (e.g., hydroxylated piperidine) that skew SAR interpretations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
